1-(3-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 894026-89-2
Cat. No.: VC11917922
Molecular Formula: C20H23N5O4S2
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894026-89-2 |
|---|---|
| Molecular Formula | C20H23N5O4S2 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | 1-(3-methylphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H23N5O4S2/c1-13-3-2-4-15(9-13)25-11-14(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-5-7-29-8-6-24/h2-4,9,14H,5-8,10-12H2,1H3,(H,21,22,28) |
| Standard InChI Key | LDVMHBQWMFYLTM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4 |
| Canonical SMILES | CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4 |
Introduction
Chemical Composition and Structural Features
Core Structural Components
The compound’s architecture comprises three distinct subunits:
-
Pyrrolidine-3-carboxamide backbone: A five-membered lactam ring substituted at the 3-position with a carboxamide group and a 3-methylphenyl moiety.
-
1,3,4-Thiadiazole ring: A heterocyclic scaffold linked to the pyrrolidine via a sulfanyl (-S-) bridge.
-
Morpholine-2-oxoethyl side chain: A morpholine derivative attached to the thiadiazole through an ethylsulfanyl group.
The integration of these units is critical to the compound’s physicochemical properties, including its solubility () and partition coefficient () .
Molecular Properties
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.6 g/mol |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.2 Ų |
| Stereochemistry | Racemic mixture |
The compound’s InChIKey (LDVMHBQWMFYLTM-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4) further validate its structural identity.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Pyrrolidine-3-carboxamide formation: Cyclization of 3-methylphenyl-substituted glutaric acid derivatives to yield the 5-oxopyrrolidine core.
-
Thiadiazole ring construction: Condensation of thiosemicarbazides with carboxylic acids, followed by sulfanyl group introduction via nucleophilic substitution.
-
Morpholine coupling: Reaction of 2-chloroacetyl morpholine with the thiadiazole-sulfanyl intermediate under basic conditions .
Analytical Characterization
Spectroscopic techniques confirm structural integrity:
-
NMR: -NMR peaks at δ 2.35 (3H, s, CH), δ 3.60–3.75 (8H, m, morpholine), and δ 7.20–7.45 (4H, m, aromatic).
-
IR: Stretching vibrations at 1680 cm (amide C=O) and 1240 cm (C-S).
-
HRMS: Observed [M+H] at m/z 462.12 (calculated 462.13).
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Thiadiazole moiety: Enhances metabolic stability and enzyme-binding affinity.
-
Morpholine side chain: Improves aqueous solubility and blood-brain barrier permeability .
-
3-Methylphenyl group: Contributes to hydrophobic interactions with target proteins .
Future Research Directions
Priority Investigations
| Area | Objectives |
|---|---|
| Pharmacokinetics | Oral bioavailability, plasma half-life |
| Toxicology | Acute/chronic toxicity in rodent models |
| Target identification | CRISPR screening for molecular targets |
Clinical Translation Challenges
-
Synthetic scalability: Optimizing yield (>70%) for GMP production.
-
Formulation: Nanoemulsions or liposomes to address low solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume